molecular formula C23H22FN5O3 B2997537 2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922083-60-1

2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Numéro de catalogue: B2997537
Numéro CAS: 922083-60-1
Poids moléculaire: 435.459
Clé InChI: RDZZMMWJKGLHCB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused bicyclic core with a benzamide side chain and a 4-fluorobenzyl substituent. Its molecular formula is C₂₃H₂₂FN₅O₃, with a molecular weight of 435.5 g/mol .

Propriétés

IUPAC Name

2-ethoxy-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-2-32-20-6-4-3-5-18(20)22(30)25-11-12-29-21-19(13-27-29)23(31)28(15-26-21)14-16-7-9-17(24)10-8-16/h3-10,13,15H,2,11-12,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZZMMWJKGLHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C20H23FN4O2\text{C}_{20}\text{H}_{23}\text{F}\text{N}_{4}\text{O}_{2}

This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : It has been reported that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that similar compounds effectively inhibit Polo-like kinase 1 (Plk1), which is crucial for mitotic progression in cancer cells .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This effect was observed in vitro with various cancer cell lines.

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Research indicates that pyrazolo derivatives can act against a range of bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting DNA replication.

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties . In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines in activated macrophages, thereby potentially modulating inflammatory responses.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of pyrazolo[3,4-d]pyrimidine derivatives, including our compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 5 to 10 µM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

CompoundCell LineIC50 (µM)
2-Ethoxy-N-(...)MCF-77.5
2-Ethoxy-N-(...)MDA-MB-2316.0

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of several pyrazolo derivatives was assessed against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, indicating potent antibacterial activity .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold is known to interact with various enzymes involved in cellular processes.
  • Targeting Signaling Pathways : It may modulate key signaling pathways such as MAPK and PI3K/Akt, which are critical in cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Production : Induction of oxidative stress in cancer cells leading to apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomerism: 4-Fluorobenzyl vs. 2-Fluorobenzyl Substitution

The closest analog is 2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS: 922136-95-6), which differs only in the position of the fluorine atom on the benzyl group (2-fluoro vs. 4-fluoro). Key comparisons include:

Property Target Compound (4-Fluorobenzyl) Analog (2-Fluorobenzyl)
Molecular Formula C₂₃H₂₂FN₅O₃ C₂₃H₂₂FN₅O₃
Molecular Weight 435.5 g/mol 435.5 g/mol
Substituent Position Para-fluorine on benzyl Ortho-fluorine on benzyl
SMILES Not provided CCOc1ccccc1C(=O)NCCn1ncc2c(=O)n(Cc3ccccc3F)cnc21

Impact of Fluorine Position :

  • The 4-fluorobenzyl group in the target compound may enhance metabolic stability compared to the 2-fluorobenzyl analog due to reduced steric hindrance and optimized electronic effects .
Core Modifications: Pyrazolo-Pyrimidinone vs. Chromenone Hybrids

Example 53 from describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, which replaces the benzyl group with a chromenone moiety.

Property Target Compound Chromenone Hybrid
Core Structure Pyrazolo[3,4-d]pyrimidinone Pyrazolo-pyrimidinone + chromenone
Molecular Weight 435.5 g/mol 589.1 g/mol (M+1)
Functional Groups Ethoxybenzamide, 4-fluorobenzyl Fluorophenyl, isopropylbenzamide
Melting Point Not reported 175–178°C

Key Differences :

  • The chromenone hybrid’s extended conjugated system may improve UV absorption properties, relevant for analytical detection.
  • The higher molecular weight (589.1 g/mol) suggests reduced solubility compared to the target compound.
Benzamide Derivatives with Heterocyclic Variations

lists analogs such as N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923682-25-1), which replaces the pyrimidinone core with a pyridine ring.

Property Target Compound Pyridine-Based Analog
Core Structure Pyrazolo[3,4-d]pyrimidinone Pyrazolo[4,3-c]pyridine
Molecular Formula C₂₃H₂₂FN₅O₃ C₂₄H₂₃N₅O₂
Substituents Ethoxy, 4-fluorobenzyl Ethoxyphenyl, ethyl, phenyl

Functional Implications :

  • Pyridine-based analogs may exhibit altered pharmacokinetics due to differences in hydrogen-bonding capacity.
  • The absence of a fluorobenzyl group could reduce target specificity in kinase inhibition.

Q & A

Q. How can batch-to-batch variability in synthesis be mitigated?

  • Standardize starting materials (e.g., 4-fluorobenzyl bromide purity ≥98%) and reaction conditions (temperature ±1°C, inert atmosphere). Use QC metrics (HPLC purity >95%, residual solvent limits per ICH guidelines). For scale-up, transition from batch to flow chemistry to enhance reproducibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.